molecular formula C9H9ClO2S B2914271 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid CAS No. 29270-27-7

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid

Cat. No.: B2914271
CAS No.: 29270-27-7
M. Wt: 216.68
InChI Key: WREJFCAEDPZXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is an organic compound that features a chlorophenyl group and a methylsulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylthiol.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a nucleophilic addition reaction with methylthiol to form an intermediate.

    Oxidation: The intermediate is then oxidized to form the desired this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The presence of the chlorophenyl and methylsulfanyl groups influences its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)acetic acid: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)acetic acid: Lacks the chlorophenyl group.

    2-(3-Bromophenyl)-2-(methylsulfanyl)acetic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJFCAEDPZXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.